Cannabidiol dimethyl ether
Overview
Description
Cannabidiol dimethyl ether, also known as 1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene, is a trace component of cannabis. It can also be synthesized artificially. This compound is a potent and selective inhibitor of the enzyme 15-lipoxygenase, which plays a role in the oxygenation of linoleic acid, a process involved in the development of atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabidiol dimethyl ether can be synthesized through various methods. One common approach involves the formylation of olivetol dimethyl ether, followed by a Horner-Wadsworth-Emmons reaction, DIBAL reduction, and carbonate formation . Another method involves converting olive alcohol into olive alcohol diester, followed by a coupling reaction to obtain cannabidiol diester. The diester is then purified and hydrolyzed to remove the ester groups, yielding cannabidiol .
Industrial Production Methods: Industrial production of this compound typically involves solvent extraction methods. Organic solvents such as ethanol, butane, propane, hexane, and petroleum ether are commonly used for the extraction of cannabinoids from cannabis plants . These methods ensure high yield and feasibility for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cannabidiol dimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalytic quantities of iodine in DMSO can be used for selective oxidative aromatization.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aromatic compounds, while reduction reactions typically produce alcohols or alkanes.
Scientific Research Applications
Cannabidiol dimethyl ether has a wide range of scientific research applications:
Mechanism of Action
Cannabidiol dimethyl ether exerts its effects primarily by inhibiting the enzyme 15-lipoxygenase. This inhibition prevents the oxygenation of linoleic acid, thereby reducing the formation of pro-inflammatory and pro-atherogenic compounds . Additionally, it may interact with various receptors and pathways, including the transient receptor potential vanilloid 1 (TRPV1) channels, G protein-coupled receptor 55 (GPR55), and peroxisome proliferator-activated receptor gamma (PPARγ) .
Comparison with Similar Compounds
Cannabidiol: A non-psychoactive compound found in cannabis with various therapeutic properties.
Cannabidiol Monomethyl Ether: A derivative of cannabidiol with a single methoxy group.
Cannabigerol Monomethyl Ether: Another derivative with a similar structure but different pharmacological properties.
Uniqueness: Cannabidiol dimethyl ether is unique due to its dual methoxy groups, which enhance its potency and selectivity as a 15-lipoxygenase inhibitor. This structural feature distinguishes it from other cannabinoids and contributes to its specific biological activities .
Biological Activity
Cannabidiol dimethyl ether (CBDD) is a synthetic derivative of cannabidiol (CBD), which has garnered attention for its potential therapeutic properties. This article explores the biological activity of CBDD, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.
CBDD is synthesized through the methylation of the resorcinolic hydroxyl groups of CBD. This modification enhances its selectivity and potency as an inhibitor of certain biological pathways, particularly those involving lipoxygenases (LOXs), which are enzymes that catalyze the oxidation of polyunsaturated fatty acids.
Inhibition of 15-Lipoxygenase (15-LOX)
One of the most significant biological activities of CBDD is its role as a selective inhibitor of 15-LOX. In a study by Takeda et al. (2011), CBDD demonstrated an IC50 value of 0.28 μM against 15-LOX-catalyzed linoleic acid oxygenation, indicating its potent inhibitory effects compared to other cannabinoids like CBD, which had a much higher IC50 value of 12.38 μM . This inhibition is crucial in preventing the formation of oxidized low-density lipoprotein (ox-LDL), a key factor in the development of atherosclerosis.
Compound | IC50 (μM) | Selectivity Ratio (5-LOX/15-LOX) |
---|---|---|
This compound (CBDD) | 0.28 | >700 |
Cannabidiol (CBD) | 12.38 | N/A |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cannabis extracts, including those obtained using dimethyl ether as a solvent. A study published in 2022 assessed the antimicrobial and antifungal activities of cannabis extracts against various pathogens, demonstrating that extracts from high-potency cannabis strains exhibited significant inhibitory effects on bacteria and dermatophytes . The minimal inhibitory concentrations (MICs) for these extracts ranged from 4 to 256 μg/mL, with dimethyl ether extracts showing superior efficacy compared to ethanol extracts.
Case Studies and Clinical Applications
Case Study: Antimicrobial Efficacy
In vitro studies have shown that CBDD and cannabis extracts can inhibit the growth of common skin pathogens, suggesting potential applications in treating dermatophytosis and other skin infections. The study indicated that DME-extracted cannabis had a higher yield of biologically active compounds compared to ethanol extracts, reinforcing the importance of extraction methods in maximizing therapeutic potential .
Case Study: Cardiovascular Health
The inhibition of ox-LDL formation by CBDD positions it as a candidate for therapeutic strategies aimed at cardiovascular diseases. By selectively targeting 15-LOX, CBDD could help mitigate oxidative stress associated with atherosclerosis, thereby supporting cardiovascular health .
Research Findings
- Selectivity and Potency : CBDD exhibits significantly higher selectivity for inhibiting 15-LOX compared to other cannabinoids, making it a valuable tool for research into lipid metabolism and oxidative stress.
- Antimicrobial Potential : The efficacy of CBDD in inhibiting microbial growth suggests its potential as an alternative or adjunctive treatment for bacterial and fungal infections.
- Therapeutic Implications : The unique properties of CBDD may lead to novel applications in treating conditions associated with oxidative stress and inflammation.
Properties
IUPAC Name |
1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-7-8-9-10-18-14-21(24-5)23(22(15-18)25-6)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20H,2,7-12H2,1,3-6H3/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGHBAVRNATET-VQTJNVASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924752 | |
Record name | Cannabidiol dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242-67-7 | |
Record name | Cannabidiol dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001242677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabidiol dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNABIDIOL DIMETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK7IHZ7MIM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using methylmagnesium iodide in the synthesis of Cannabidiol and its derivatives?
A1: Methylmagnesium iodide serves as a crucial reagent for the demethylation of cannabidiol dimethyl ether (CBDD) to yield cannabidiol (CBD). [] This demethylation step is essential as it allows for the synthesis of CBD from its more readily synthesized dimethyl ether precursor. Traditional acidic or basic demethylation methods proved ineffective due to the labile nature of the cannabinoid structure. []
Q2: How does the synthesis of (−)-Cannabidiol and (−)-Cannabidiol dimethyl ether leverage camphor derivatives?
A2: A novel approach utilizes a fragmentation reaction of a specifically substituted 9-bromocamphor derivative to synthesize (−)-Cannabidiol and (−)-Cannabidiol dimethyl ether. [] This method provides an alternative pathway to these compounds and highlights the versatility of camphor as a chiral building block in organic synthesis.
Q3: What insights into Cannabidiol metabolism were gained from studying this compound?
A3: Investigating the metabolism of CBDD in guinea pigs revealed the formation of a specific metabolite, 1S,2R-epoxy-CBDD. [] This finding, confirmed both in vitro using liver microsomes and in vivo, suggests that similar epoxides may be transient intermediates in the metabolism of CBD and cannabidiol monomethyl ether (CBDM). These epoxides are believed to be rapidly converted to elsoin-type metabolites. []
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